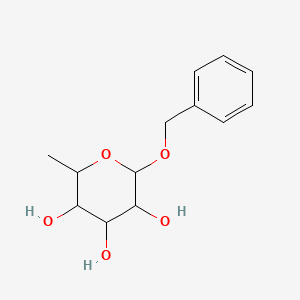![molecular formula C12H12F3NO2 B12100935 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B12100935.png)
5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide: is a chemical compound with the following properties:
Chemical Formula: CHFNO
Molecular Weight: 259.22 g/mol
CAS Number: 1421603-42-0
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves several steps. While specific literature references are scarce, here’s a general outline:
Introduction of the Trifluoromethyl Group: Start with a suitable precursor containing the oxolane ring. Introduce the trifluoromethyl group at the desired position using appropriate reagents.
Carboxylation: Convert the trifluoromethyl-substituted intermediate into the carboxamide by reacting it with a carboxylating agent (e.g., carbon dioxide or a carboxylic acid derivative).
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially affecting the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring.
Reduction: Reduction of the carbonyl group to the corresponding alcohol is feasible.
Trifluoromethylation: Reagents like Togni’s reagent or trifluoromethyl iodide can introduce the trifluoromethyl group.
Carboxylation: Carboxylation typically involves CO or carboxylic acid derivatives (e.g., esters or acid chlorides).
Major Products: The major product is the desired 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide .
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Agrochemicals: It may have applications in crop protection or pest control.
Materials Science: Its fluorinated moiety could contribute to novel materials with specific properties.
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. its trifluoromethyl group and oxolane ring suggest potential interactions with biological targets, possibly affecting enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
While direct analogs are limited, similar compounds include:
- Other trifluoromethyl-substituted heterocycles.
7-Hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide: (CAS Number: 193754-31-3) .
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C12H12F3NO2 |
|---|---|
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-3,6,9-10H,4-5H2,(H2,16,17) |
InChI-Schlüssel |
JLBNHQXFLKKDTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1C2=CC(=CC=C2)C(F)(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B12100857.png)












